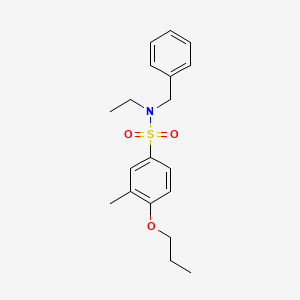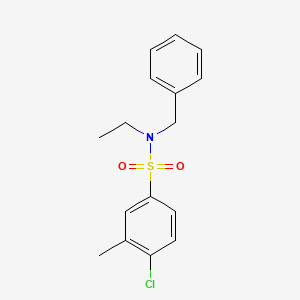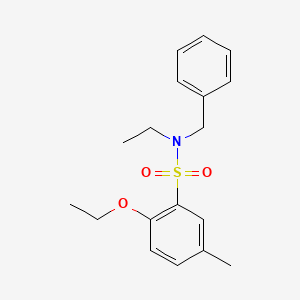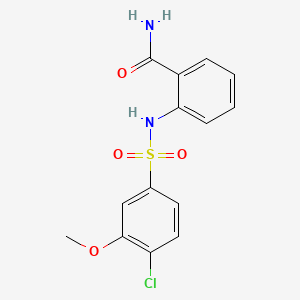
Cerium136
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cerium-136 is a naturally occurring isotope of cerium, a rare-earth metal. Cerium is the most abundant of the rare-earth elements and is found in minerals such as bastnasite and monazite. Cerium-136 has an atomic number of 58 and a mass number of 136, with 58 protons and 78 neutrons in its nucleus. It is a stable isotope and constitutes about 0.19% of naturally occurring cerium .
准备方法
Cerium-136 can be prepared through various synthetic routes. One common method involves the reduction of cerium(IV) oxide (CeO2) using a suitable reducing agent such as hydrogen gas at high temperatures. Another method is the electrolysis of cerium(III) chloride (CeCl3) in a molten salt medium. Industrial production of cerium typically involves the extraction of cerium from its ores, followed by purification and separation processes .
化学反应分析
Cerium-136, like other cerium isotopes, undergoes various chemical reactions. It readily reacts with oxygen to form cerium(IV) oxide (CeO2), a process known as oxidation. Cerium can also undergo reduction reactions, where cerium(IV) is reduced to cerium(III) using reducing agents such as hydrogen or carbon monoxide. Additionally, cerium can participate in substitution reactions, where cerium atoms replace other metal atoms in compounds. Common reagents used in these reactions include acids, bases, and other metal salts. Major products formed from these reactions include cerium oxides, cerium halides, and cerium nitrates .
科学研究应用
Cerium-136 has a wide range of scientific research applications. In chemistry, cerium compounds are used as catalysts in various reactions, including oxidation and hydrogenation processes. In biology and medicine, cerium oxide nanoparticles are studied for their antioxidant properties and potential therapeutic applications, such as in the treatment of neurodegenerative diseases and cancer. In industry, cerium is used in the production of glass and ceramics, as well as in the manufacturing of catalytic converters for automobiles .
作用机制
The mechanism of action of cerium-136 and its compounds is primarily based on their redox properties. Cerium can exist in both +3 and +4 oxidation states, allowing it to participate in redox reactions. In biological systems, cerium oxide nanoparticles can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. This antioxidant activity is attributed to the reversible conversion between cerium(III) and cerium(IV) states, which helps neutralize ROS and prevent cellular damage .
相似化合物的比较
Cerium-136 can be compared with other cerium isotopes, such as cerium-138, cerium-140, and cerium-142. While all these isotopes share similar chemical properties, cerium-136 is unique due to its specific neutron number and stable nature. Other similar compounds include lanthanide elements like lanthanum, praseodymium, and neodymium, which also exhibit similar chemical behaviors but differ in their atomic structures and specific applications .
属性
CAS 编号 |
15758-67-5 |
|---|---|
分子式 |
C8H17NO |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


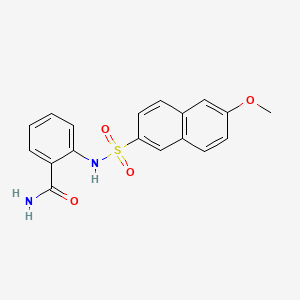
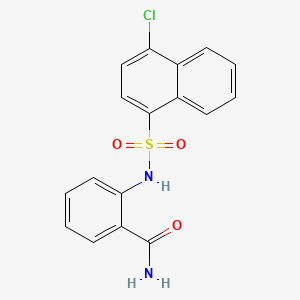
![Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-[(2R)-2-[(1R)-4-methyl-3-cyclohexen-1-yl]propyl]-](/img/structure/B1173867.png)
